3.5-Diethyl-4-methoxybenzoic acid
Description
3,5-Diethyl-4-methoxybenzoic acid is a substituted benzoic acid derivative featuring two ethyl groups at the 3- and 5-positions and a methoxy group at the 4-position of the aromatic ring. The ethyl groups contribute steric bulk and electron-donating inductive effects, which may influence solubility, acidity, and biological activity compared to simpler derivatives like 4-methoxybenzoic acid .
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
3,5-diethyl-4-methoxybenzoic acid |
InChI |
InChI=1S/C12H16O3/c1-4-8-6-10(12(13)14)7-9(5-2)11(8)15-3/h6-7H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
CMKRAUGGNQTCAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1OC)CC)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3,5-diethyl-4-methoxybenzoic acid with key analogs, focusing on substituent effects, physicochemical properties, and biological activity.
Substituent Effects and Electronic Properties
- 3,5-Diethyl-4-methoxybenzoic acid vs. 3,5-Dimethyl-4-methoxybenzoic acid (CAS 21553-46-8): Substituents: Ethyl groups (C₂H₅) vs. methyl groups (CH₃) at positions 3 and 5. The electron-donating nature of ethyl groups may further decrease acidity (increase pKa) relative to methyl substituents . Molecular Formula: C₁₂H₁₆O₃ (diethyl) vs. C₁₀H₁₂O₃ (dimethyl).
3,5-Diethyl-4-methoxybenzoic acid vs. 3,5-Dichloro-4-methoxybenzoic acid :
- Substituents : Ethyl (electron-donating) vs. chloro (electron-withdrawing) groups.
- Impact : Chloro groups increase acidity (lower pKa) and may enhance antimicrobial activity, as seen in studies on 3,5-dichloro-4-methoxybenzoic acid, which showed dose-dependent inhibition against bacterial strains at 100–500 µg . Ethyl derivatives might exhibit reduced antimicrobial potency but improved membrane permeability due to higher lipophilicity .
Physicochemical Properties
*Reported or estimated based on substituent electronic effects. †Estimated qualitatively; ethyl groups reduce acidity, while chloro groups increase it.
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